molecular formula C14H21NO B1299242 1-(3-(o-Tolyloxy)propyl)pyrrolidine CAS No. 864409-16-5

1-(3-(o-Tolyloxy)propyl)pyrrolidine

Cat. No. B1299242
CAS RN: 864409-16-5
M. Wt: 219.32 g/mol
InChI Key: VVOBSQZGLLASGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Molecular Structure Analysis

The 1-(3-(o-Tolyloxy)propyl)pyrrolidine molecule contains a total of 37 atoms. There are 21 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecular weight is 219.32 g/mol.


Chemical Reactions Analysis

Pyrrolidine compounds have been shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1-(3-(o-Tolyloxy)propyl)pyrrolidine, as a derivative of pyrrolidine, participates in a variety of chemical reactions, showcasing its significance in organic synthesis and the development of pharmaceuticals. Pyrrolidine derivatives are pivotal in medicinal chemistry due to their presence in many biologically active molecules. The study of pyrrolidines and their derivatives, including those with tosyloxy groups, provides insights into new synthetic routes and mechanisms, contributing to the synthesis of complex organic substances (Yan et al., 2018).

Medicinal Chemistry and Biological Applications

Pyrrolidine derivatives, including those structurally related to this compound, have demonstrated significant pharmacological potential. They are synthesized for their antiarrhythmic and antihypertensive effects, with specific derivatives showing strong activity in these areas. These effects are often attributed to their alpha-adrenolytic properties, underscoring the importance of pyrrolidine scaffolds in drug development for cardiovascular diseases (Malawska et al., 2002).

Material Science and Electrochemical Applications

Pyrrolidine derivatives also find applications in material science, particularly in the synthesis of electrically conducting films. These materials, derived from pyrrolidine units, exhibit properties such as flexibility and electrical conductivity, making them suitable for a range of applications from sensors to electronic devices (O. Mert et al., 2013).

Synthetic Methodologies and Chemical Properties

Studies on pyrrolidine and its derivatives, including synthetic methodologies, have revealed diverse chemical reactions and properties. For instance, the development of novel synthetic methods allows for the production of complex diamines and other derivatives, which are crucial in medicinal chemistry for their biological activities (Smaliy et al., 2011). Additionally, quantum chemical investigations provide insights into the molecular properties of substituted pyrrolidinones, further demonstrating the versatility and utility of pyrrolidine derivatives in scientific research (Bouklah et al., 2012).

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-[3-(2-methylphenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-7-2-3-8-14(13)16-12-6-11-15-9-4-5-10-15/h2-3,7-8H,4-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOBSQZGLLASGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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